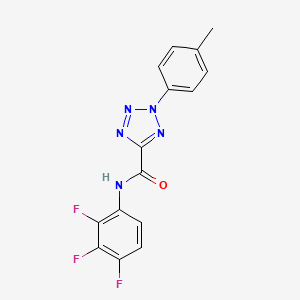

2-(p-tolyl)-N-(2,3,4-trifluorophenyl)-2H-tetrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(p-tolyl)-N-(2,3,4-trifluorophenyl)-2H-tetrazole-5-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a tetrazole derivative and has been shown to exhibit a range of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis

Compounds with tetrazole functionalities, such as those related to 2-(p-tolyl)-N-(2,3,4-trifluorophenyl)-2H-tetrazole-5-carboxamide, have been extensively studied for their synthesis and crystal structure. For instance, the synthesis and crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have been characterized by X-ray diffraction, highlighting the importance of intra and intermolecular hydrogen bonds in determining the compound's crystal packing and stability (Vasu et al., 2004).

Dynamic Studies and Rotational Barriers

Dynamic NMR studies on similar compounds, like N,N-dimethyl carbamoyl 5-aryloxytetrazoles, reveal high barriers to rotation about the CN double bond, indicating significant conformational stability. Such studies are crucial for understanding the molecular dynamics and potential bioactive conformations of these compounds (Fahimeh Movahedifar et al., 2017).

Antiproliferative Activities

Research on pyrazole-3-carboxamide derivatives, structurally related to the target compound, has shown potent antiproliferative activity against various human cancer cell lines. This suggests potential applications of this compound in cancer research and therapy, given its structural similarity and the potential for similar bioactive properties (Şeyma Cankara Pirol et al., 2014).

Anion Receptor Chemistry

Studies on macrocyclic triamides as anion receptors, although not directly related, provide insights into the potential for this compound to act as a ligand in receptor-ligand interactions. The ability of compounds to selectively bind anions can be applied in the development of sensors, separation materials, and in understanding biological processes (Kihang Choi & A. Hamilton, 2003).

Luminescent Properties

The luminescent properties of coordination compounds with neodymium and tetrazole-containing carboxylic acid ligands highlight the potential use of similar compounds in the development of new luminescent materials or in studying the electronic structure of luminescent compounds (J. Zou et al., 2014).

Propiedades

IUPAC Name |

2-(4-methylphenyl)-N-(2,3,4-trifluorophenyl)tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3N5O/c1-8-2-4-9(5-3-8)23-21-14(20-22-23)15(24)19-11-7-6-10(16)12(17)13(11)18/h2-7H,1H3,(H,19,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPGNEHBKLBHOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=C(C(=C(C=C3)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2363971.png)

![4-(4-Fluorophenyl)-6-isopropyl-2-[(n-methyl-n-methylsufonyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2363972.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2363974.png)

![(E)-3-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide](/img/structure/B2363976.png)

![Tert-butyl N-[[(1R,3S)-3-hydroxy-2,2-dimethylcyclobutyl]methyl]carbamate](/img/structure/B2363983.png)

![(2,2-Dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride](/img/structure/B2363988.png)